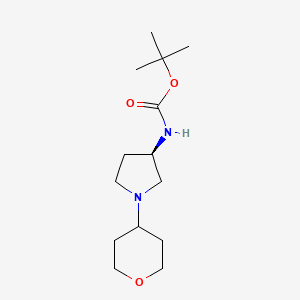
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide, also known as CPOP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has attracted attention due to its unique chemical structure and potential biological activities.
Mecanismo De Acción
The mechanism of action of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide is not fully understood, but it is thought to involve modulation of the activity of NMDA receptors. NMDA receptors are ionotropic glutamate receptors that are involved in synaptic plasticity and learning and memory. N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide has been shown to bind to the glycine-binding site of NMDA receptors, which modulates their activity. This modulation may lead to changes in synaptic plasticity and neurotransmitter release, which could explain the compound's potential therapeutic effects.
Biochemical and Physiological Effects
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide can modulate the activity of NMDA receptors, leading to changes in synaptic plasticity and neurotransmitter release. In vivo studies have shown that N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide can reduce pain and inflammation in animal models. N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide in lab experiments is its potential therapeutic effects in neurological disorders. N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide has been shown to have neuroprotective effects and may have potential as a treatment for several neurological disorders. However, one limitation of using N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide in lab experiments is its potential toxicity. N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide has not been extensively studied for its toxicity, and its safety profile is not well understood.
Direcciones Futuras
There are several future directions for research on N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide. One area of research could be to further investigate the mechanism of action of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide and its effects on NMDA receptors. Another area of research could be to study the potential therapeutic effects of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide in animal models of neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, further studies are needed to determine the safety profile of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide and its potential toxicity.
Métodos De Síntesis
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide can be synthesized through a multistep process involving several chemical reactions. The starting material for the synthesis is 4-chlorobenzaldehyde, which is reacted with malonic acid in the presence of a catalyst to form 4-chlorophenylpyruvic acid. This intermediate is then reacted with ammonia to form 4-chlorophenylpyrrolidin-3-one. The final step involves reacting 4-chlorophenylpyrrolidin-3-one with 2-methoxyphenol and chloroacetyl chloride to form N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a modulatory effect on the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are involved in several important physiological processes, including learning and memory, and are implicated in several neurological disorders, such as Alzheimer's disease and schizophrenia. N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide has also been studied for its potential analgesic and anti-inflammatory effects.
Propiedades
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-16-4-2-3-5-17(16)26-12-18(23)21-14-10-19(24)22(11-14)15-8-6-13(20)7-9-15/h2-9,14H,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTOTXUHMFIZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol](/img/structure/B2882908.png)
![4-butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2882909.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2882911.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2882919.png)

![N-(3,4-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2882921.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluoro-3-nitrophenyl)urea](/img/structure/B2882923.png)

